Cyclohepta-2,4,6-triene-1-carboxylic Acid

LogP lipophilicity partition coefficient

Cyclohepta-2,4,6-triene-1-carboxylic acid is a unique seven-membered carbocyclic building block with a conjugated triene system, enabling valence tautomerization for [4+2] cycloadditions unattainable with benzoic acid. Its distinct logP (1.18) and pKa profile, coupled with reported 12-LOX inhibition (IC50≈10µM), make it an essential scaffold for medicinal chemistry and tropone synthesis. Choose this compound for unparalleled reactivity in Diels–Alder and pharmacophore development.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 4440-40-8
Cat. No. B1355125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepta-2,4,6-triene-1-carboxylic Acid
CAS4440-40-8
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=CC(C=C1)C(=O)O
InChIInChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10)
InChIKeyMMJMJYGSJNZKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohepta-2,4,6-triene-1-carboxylic Acid (CAS 4440-40-8): Procurement-Relevant Identity and Baseline Specifications


Cyclohepta-2,4,6-triene-1-carboxylic acid (also named 2,4,6-cycloheptatriene-1-carboxylic acid) is a seven-membered carbocyclic building block bearing a conjugated triene system and a directly attached carboxylic acid group. Its molecular formula is C8H8O2, with a molecular weight of 136.15 g/mol, and commercial material typically meets a minimum purity specification of 95% . The compound is characterized by a moderately low logP of 1.18, which distinguishes its partitioning behavior from both classical aromatic acids and fully aliphatic analogs . Structurally, it exists in equilibrium with its norcaradiene valence tautomer, a feature that underlies its capacity to participate in [4+2] cycloadditions and other transformations that are not accessible to standard benzenoid or saturated carboxylic acid building blocks [1].

Cyclohepta-2,4,6-triene-1-carboxylic Acid: Why Common Carboxylic Acid Alternatives Cannot Be Interchanged


The cycloheptatriene framework imparts a unique combination of physicochemical and reactivity features that distinguish this compound from both aromatic (e.g., benzoic acid) and pseudo‑aromatic (e.g., tropolone) monocarboxylic acids. Its predicted pKa (~3.6–4.5) and measured logP (1.18) place it in a narrow window of acidity and lipophilicity that is not precisely matched by any single close analog . Furthermore, the compound's ability to undergo valence tautomerization to norcaradiene enables Diels–Alder and other cycloaddition manifolds that are inaccessible to benzoic acid or simple cycloalkane carboxylic acids [1]. In biological contexts, the parent cycloheptatriene‑1‑carboxylic acid scaffold has been associated with moderate 12‑lipoxygenase inhibition (IC50 ≈10 μM) and reported CCR5 antagonism, whereas benzoic acid lacks any comparable activity profile [2]. These orthogonal structural and functional attributes mean that substituting a generic aromatic or saturated carboxylic acid into a synthetic route or assay panel will not reproduce the reactivity or bioactivity signatures that are intrinsic to cyclohepta-2,4,6-triene-1-carboxylic acid.

Cyclohepta-2,4,6-triene-1-carboxylic Acid: Quantitative Differentiation versus Benzoic Acid and Tropolone


Lipophilicity (LogP) of Cyclohepta-2,4,6-triene-1-carboxylic Acid Compared to Benzoic Acid and Tropolone

The experimentally determined logP of cyclohepta-2,4,6-triene-1-carboxylic acid is 1.18 . This value is intermediate between the more lipophilic benzoic acid (logP ≈1.38) [1] and the more hydrophilic tropolone (logP ≈0.53) [2]. The 0.20 log unit difference relative to benzoic acid translates to a roughly 1.6‑fold lower octanol/water partition coefficient, while the 0.65 log unit difference versus tropolone corresponds to a >4‑fold higher partitioning into organic phases.

LogP lipophilicity partition coefficient

12‑Lipoxygenase (12‑LOX) Inhibitory Activity of Cyclohepta-2,4,6-triene-1-carboxylic Acid

In a human neutrophil assay measuring 12‑LOX‑mediated 12‑HETE production by HPLC, cyclohepta-2,4,6-triene-1-carboxylic acid exhibits an IC50 of 10,000 nM (10 μM) [1]. This activity is approximately 30‑fold less potent than the selective 12‑LOX inhibitor ML355 (IC50 = 340 nM) [2]. Unlike benzoic acid, which shows no reported 12‑LOX inhibition, the cycloheptatriene scaffold provides a weak but detectable inhibitory effect.

12‑lipoxygenase IC50 inflammation

Predicted Acidity (pKa) of Cyclohepta-2,4,6-triene-1-carboxylic Acid Relative to Benzoic Acid and Tropolone

Although an experimental pKa for the parent acid has not been reported, the predicted pKa for the closely related 1‑methyl‑2,4,6‑cycloheptatriene‑1‑carboxylic acid is 3.59±0.20 . This value suggests that the cycloheptatriene‑1‑carboxylic acid scaffold is slightly more acidic than benzoic acid (pKa = 4.19) [1] but significantly more acidic than tropolone (pKa ≈6.7) . The enhanced acidity relative to benzoic acid is consistent with the electron‑withdrawing effect of the conjugated cycloheptatriene ring.

pKa acidity ionization

Cyclohepta-2,4,6-triene-1-carboxylic Acid: Evidence‑Driven Application Scenarios for Procurement Decision‑Making


Building Block for Cycloaddition‑Based Synthesis of Fused Carbocyclic Scaffolds

The equilibrium between cycloheptatriene and norcaradiene tautomers enables this carboxylic acid to function as a latent diene in Diels–Alder reactions with dienophiles such as maleic anhydride or substituted maleimides, providing access to tricyclic adducts that are otherwise difficult to prepare [1]. This reactivity is a direct consequence of the cycloheptatriene ring system and is not observed with benzoic acid or simple aliphatic acids. Procurement of this compound is justified when synthetic routes require a seven‑membered carbocyclic framework that can be further elaborated via cycloaddition.

Starting Point for the Development of Weak 12‑Lipoxygenase Modulators

With a documented IC50 of 10 µM against 12‑LOX in human neutrophils [2], cyclohepta-2,4,6-triene-1-carboxylic acid provides a tractable, low‑potency starting point for medicinal chemistry campaigns aiming to optimize lipoxygenase inhibition. Unlike benzoic acid, which is inactive in this assay, the cycloheptatriene core introduces a distinct pharmacophore that can be functionalized to improve potency and selectivity.

Intermediates for Tropone and Tropolone Derivative Synthesis

The methyl ester of cyclohepta-2,4,6-triene-1-carboxylic acid serves as a key precursor for the synthesis of 2‑tropene‑2‑carboxylate derivatives and, following oxidation, to tropones and tropolones [3]. These transformations are unique to the cycloheptatriene framework and cannot be accessed from benzenoid starting materials. The free acid itself can be employed in analogous routes after esterification.

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